Product packaging for iron tetrasulfophthalocyanine(Cat. No.:CAS No. 1277-38-9)

iron tetrasulfophthalocyanine

Cat. No.: B1172329
CAS No.: 1277-38-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iron tetrasulfophthalocyanine (FeTSPc) is a water-soluble macrocyclic complex recognized for its exceptional electrochemical and photocatalytic properties, serving as a versatile reagent in advanced research applications. A primary application is in environmental remediation , where FeTSPc, particularly when supported on anion exchange resin, has been demonstrated to effectively remove amines like dibutylamine from water, functioning as a powerful and novel method for treating industrial wastewater contaminants. In electrocatalysis and electroanalysis , FeTSPc is a key component for modifying electrodes. Its strong synergy with carbon nanomaterials like graphene nanosheets enhances electron transfer, lowers overpotential, and boosts sensitivity in detecting various analytes, including neurotransmitters, pharmaceuticals like isoniazid, and common biomolecules like uric acid. The compound's mechanism of action often involves forming charge-transfer complexes, which can be monitored spectroscopically, and its catalytic activity is driven by the redox-active iron center, which can provoke electrocatalysis and generate reactive oxygen species under mild conditions. This combination of water solubility, catalytic activity, and the ability to be supported on various substrates makes this compound a highly valuable and multifunctional material for developing next-generation sensors and green remediation technologies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1277-38-9

Molecular Formula

C24H31NO6

Synonyms

iron tetrasulfophthalocyanine

Origin of Product

United States

Synthetic Methodologies and Supramolecular Assembly

Conventional Synthesis Routes for Iron Tetrasulfophthalocyanine

The traditional synthesis of this compound, often in its sodium salt form (FePcS), is well-established. One common method is the cyclotetramerization of a substituted phthalic acid derivative. Specifically, this compound can be prepared through the cyclotetramerization of 4-sulfophthalic acid in the presence of an iron source. isuct.ru Another widely referenced conventional approach is the modified method of Weber and Busch, which provides a reliable route to synthesize the iron(II) tetrasulfophthalocyanine sodium salt. academie-sciences.frup.ac.za These methods form the foundational basis for producing the core FeTsPc molecule.

Advanced Synthetic Approaches for Tailored this compound Architectures

Modern synthetic chemistry offers more sophisticated control over the final structure of FeTsPc, enabling the formation of specific nano-architectures and oligomeric species with distinct properties.

A facile method has been developed to synthesize a hydrophobic, nano-scaled form of iron(II) tetrasulfophthalocyanine (nanoFeTSPc). researchgate.netscispace.comcsir.co.za This approach involves the interaction of the water-soluble FeTsPc with a quaternary ammonium (B1175870) salt, hexadecyltrimethylammonium bromide (CTAB). up.ac.zascispace.com The process typically involves dissolving a mixture of FeTsPc and CTAB, often in a 1:4 mole ratio, in deionized water, sometimes with the addition of a base like NaOH. up.ac.zascispace.com The resulting nano-aggregates can then be integrated with other materials, such as functionalized multi-walled carbon nanotubes (MWCNTs), to create nanocomposites. researchgate.netcsir.co.za This is achieved by dispersing the nanoFeTSPc and MWCNTs in a solvent like ethylene (B1197577) glycol and applying microwave irradiation. csir.co.za

This compound is known to form various dimeric and oligomeric species, with μ-oxo and μ-nitrido bridged dimers being of particular interest. proquest.comnih.gov

The **μ-oxo dimer (μ-O(FeTSPc)₂) ** readily forms when iron(III) tetrasulfophthalocyanine is in neutral or basic aqueous solutions. isuct.ru This species is often considered in catalytic studies, though it can sometimes be viewed as a catalytically inert form that requires activation. rsc.orgscispace.com

The synthesis of the first water-soluble **μ-nitrido dimer (μ-N(FeTSPc)₂) ** has been achieved through two distinct pathways. isuct.ruisuct.ruresearchgate.net

Route 1: Thermolysis of a bis-azido complex. This method starts with the monomeric acetate (B1210297) complex, (AcO)FeTSPc, formed by dissolving the μ-oxo dimer in acetic acid. isuct.ru The addition of an azide (B81097) source like sodium azide (NaN₃) converts it to a six-coordinated bis-azido complex, [(N₃)₂FeTSPc]⁻. isuct.ru Subsequent thermolysis (heating) of this complex leads to the formation of the μ-nitrido dimer. isuct.ruresearchgate.net

Route 2: Direct Sulfonation. This alternative route involves the direct sulfonation of μ-nitridodiiron bisphthalocyanine (μ-N(FePc)₂) using chlorosulfonic acid. isuct.ruresearchgate.net

These dimeric forms, particularly the μ-nitrido species, are noted for their potential to stabilize different spin-states and enhance catalytic activity compared to their μ-oxo counterparts. isuct.ruworldscientific.comacs.org

Functionalization Strategies for this compound Derivatization

To integrate FeTsPc into larger systems or onto solid supports, various functionalization strategies are employed. These can be broadly categorized into covalent and non-covalent methods. researchgate.netacs.orgitu.edu.tr

Covalent attachment provides a robust method for immobilizing FeTsPc, creating stable hybrid materials. dntb.gov.uarsc.orgmdpi.com A common strategy involves grafting the molecule onto amino-modified silica (B1680970) surfaces, such as MCM-41 and MCM-48. rsc.orgmdpi.com

One approach first involves converting the sulfonate groups (-SO₃H) of FeTsPc into more reactive sulfonyl chloride groups (-SO₂Cl) by treating it with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). rsc.org This iron tetrasulfochlorophthalocyanine can then react with the amine groups on the functionalized silica to form stable sulfonamide bonds (-SO₂-NH-). academie-sciences.frrsc.org

An alternative one-pot method activates the sulfonate groups directly using triphenylphosphine (B44618) triflate, bypassing the need to form the sulfochloride intermediate, which allows for subsequent reaction with amino-modified silica. academie-sciences.fr These covalent functionalization techniques are crucial for developing heterogeneous catalysts. rsc.orgnih.gov

Non-covalent functionalization offers a less disruptive method to create hybrid materials, preserving the intrinsic electronic structure of both FeTsPc and the support material. researchgate.netresearchgate.net This approach relies on weaker forces such as π-π stacking and hydrophobic interactions. researchgate.netresearchgate.netlongdom.org

Graphene nanosheets and carbon nanotubes are frequently used as supports. researchgate.netresearchgate.net The large aromatic surface of the phthalocyanine (B1677752) ring interacts strongly with the graphitic surface of these carbon nanomaterials, leading to the formation of stable composites. researchgate.net This non-covalent attachment improves the solubility and dispersibility of materials like graphene in aqueous solutions and facilitates electron transfer between the FeTsPc and the support. researchgate.net

Another notable example is the irreversible insertion of FeTsPc into the nanocages of metal-organic frameworks (MOFs), such as MIL-101. researchgate.netrsc.orgdntb.gov.ua This post-synthetic encapsulation method creates a hybrid material where the FeTsPc molecules are isolated within the MOF's pores, which can lead to superior catalytic performance compared to the homogeneous catalyst. researchgate.netrsc.org

Data Tables

Table 1: Summary of Synthetic Methodologies for this compound and its Derivatives

Product Synthetic Approach Key Reagents/Conditions Reference(s)
This compound (FeTsPc/FePcS) Conventional Cyclotetramerization 4-sulfophthalic acid, iron source isuct.ru
Nano-aggregates (nanoFeTSPc) Advanced Nano-aggregate Formation FeTsPc, Hexadecyltrimethylammonium bromide (CTAB) up.ac.zaresearchgate.netscispace.com
μ-oxo Dimer (μ-O(FeTSPc)₂) Dimer Formation Fe(III)TsPc in neutral/basic aqueous solution isuct.ru
μ-nitrido Dimer (μ-N(FeTSPc)₂) Advanced Dimer Formation (Thermolysis) (AcO)FeTSPc, NaN₃, Acetic Acid, Heat isuct.ruresearchgate.net
μ-nitrido Dimer (μ-N(FeTSPc)₂) Advanced Dimer Formation (Sulfonation) μ-N(FePc)₂, Chlorosulfonic acid isuct.ruresearchgate.net
Covalently Grafted FeTsPc Covalent Functionalization (Sulfochloride) FeTsPc, SOCl₂ or PCl₅, Amino-modified silica rsc.org
Covalently Grafted FeTsPc Covalent Functionalization (One-pot) FeTsPc, Triphenylphosphine triflate, Amino-modified silica academie-sciences.fr
Non-covalently Functionalized Graphene Non-covalent Interaction FeTsPc, Graphene nanosheets researchgate.netresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation/Formula
This compound FeTsPc
Iron(II) Tetrasulfophthalocyanine, sodium salt FePcS
4-sulfophthalic acid C₈H₆O₆S
Hexadecyltrimethylammonium bromide CTAB
Multi-walled carbon nanotubes MWCNTs
μ-oxo-bis(tetrasulfophthalocyaninato)diiron(III) μ-O(FeTSPc)₂
Aceto(tetrasulfophthalocyaninato)iron(III) (AcO)FeTSPc
Sodium azide NaN₃
Bis-azido(tetrasulfophthalocyaninato)iron(III) [(N₃)₂FeTSPc]⁻
μ-nitrido-bis(tetrasulfophthalocyaninato)diiron μ-N(FeTSPc)₂
μ-nitridodiiron bisphthalocyanine μ-N(FePc)₂
Chlorosulfonic acid HSO₃Cl
Thionyl chloride SOCl₂
Phosphorus pentachloride PCl₅
Iron tetrasulfochlorophthalocyanine FePc(SO₂Cl)₄
Triphenylphosphine triflate C₁₉H₁₅F₃O₄PS
Metal-Organic Framework MIL-101 MIL-101
Ethylene glycol C₂H₆O₂

Spectroscopic and Electroanalytical Characterization Techniques

Application of UV-Visible and Diffuse Reflectance Spectroscopy in Elucidating Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for confirming the integrity of the phthalocyanine (B1677752) macrocycle and studying its electronic properties, which are dominated by π-π* transitions. The spectrum of a metallophthalocyanine like FeTSPc is characterized by two principal absorption regions: the Q-band in the visible region (around 600-750 nm) and the Soret (or B-band) in the near-UV region (around 300-450 nm).

The Q-band, which is responsible for the compound's intense blue-green color, arises from the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine ring (a1u(π) → eg(π*)). In dilute solutions where FeTSPc exists as a monomer, the Q-band appears as a sharp, intense peak. For instance, in dimethylformamide (DMF), monomeric FeTSPc exhibits a characteristic Q-band at approximately 674 nm. up.ac.za

Upon aggregation, typically in aqueous solutions or at high concentrations, the Q-band undergoes significant changes. Co-facial aggregation leads to the formation of dimers and higher-order oligomers, resulting in a blue-shifted, broadened Q-band, often appearing around 633 nm. up.ac.za This phenomenon is due to exciton (B1674681) coupling between the transition dipole moments of the stacked phthalocyanine rings. A weaker band, sometimes observed as a shoulder around 710-750 nm, may also appear, which is attributed to the aggregated species. up.ac.za

The Soret band, located at higher energy (e.g., ~340 nm), originates from deeper π-level transitions (a2u(π), b2u(π) → eg(π*)). up.ac.za A weaker band can also be present around 430 nm, which is attributed to metal-to-ligand charge transfer (MLCT) transitions, confirming a low-spin six-coordinate Fe(II) species in some environments. up.ac.za

Diffuse Reflectance Spectroscopy (DRS), an analogous technique for solid samples, is used to characterize FeTSPc when immobilized on solid supports like titanium dioxide (TiO₂) or mesoporous silicas (MCM-41, MCM-48). researchgate.netnih.govscientific.net DRS studies have confirmed the presence of intact FeTSPc on these surfaces, often predominantly in a dimeric or aggregated form. researchgate.netaip.org The spectra obtained via DRS are crucial for verifying that the molecule's fundamental electronic structure is retained after immobilization. nih.govresearchgate.net

Table 1: Characteristic UV-Visible Absorption Bands for Iron Tetrasulfophthalocyanine (FeTSPc)
SpeciesTransitionTypical Wavelength (nm)Reference
MonomerQ-band (π → π)~674 up.ac.za
Dimer/AggregateQ-band (π → π)~633 up.ac.za
Monomer/AggregateSoret (B-band, π → π*)~340 up.ac.za
Monomer (Fe(II))Metal-to-Ligand Charge Transfer (MLCT)~430 up.ac.za

Vibrational Spectroscopy for Structural Confirmation (FTIR, Raman)

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide definitive structural confirmation of the FeTSPc molecule by probing its characteristic bond vibrations.

Raman spectroscopy offers complementary information. In studies of FeTSPc functionalized on graphene nanosheets, Raman spectra help to confirm the presence and interaction of the molecule. researchgate.net The technique can probe the symmetric vibrations of the phthalocyanine ring, which are often weak or absent in FTIR, providing a more complete picture of the molecular structure.

Table 2: Key FTIR Vibrational Frequencies for this compound (FeTSPc)
Wavenumber (cm⁻¹)AssignmentReference
~3441O-H stretch (crystal water) researchgate.net
~1639C=C stretch (phthalocyanine ring) researchgate.net
~1417C=N stretch (phthalocyanine ring) researchgate.net
~1047SO₃ stretch (sulfonate group) researchgate.net
~866Fe-N stretch (metal-ligand bond) researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of the elements within the FeTSPc molecule. By analyzing the kinetic energy of photoelectrons ejected by X-ray irradiation, the binding energies of core-level electrons can be determined.

For FeTSPc, XPS analysis provides direct evidence of its constituent elements. scispace.com The high-resolution spectrum of the Fe 2p region is of particular interest for determining the oxidation state of the central iron atom. The Fe 2p₃/₂ peak for FeTSPc has been reported at approximately 709.1 eV. scispace.com This binding energy, along with the analysis of satellite peaks, helps to distinguish between Fe(II) and Fe(III) states. nih.govdiva-portal.org

The N 1s spectrum often shows two components, for example at 400.3 eV and 398.8 eV. scispace.com These can be assigned to the different nitrogen environments within the phthalocyanine ring: the eight peripheral nitrogen atoms and the four inner nitrogen atoms coordinated to the iron center. The S 2p peak, observed around 167.3 eV, confirms the presence of sulfur in a high oxidation state, consistent with the sulfonate groups. scispace.com The C 1s and O 1s peaks are also analyzed to confirm the carbon skeleton and the oxygen atoms in the sulfonate groups, respectively. researchgate.netscispace.com XPS is also invaluable for studying the interaction of FeTSPc with surfaces, where shifts in binding energies of S 2p and O 1s can elucidate the nature of the chemical bonding to a substrate like TiO₂. researchgate.netaip.orgaip.org

Table 3: Core-Level Binding Energies from XPS for this compound (FeTSPc)
Element / TransitionBinding Energy (eV)AssignmentReference
Fe 2p₃/₂~709.1Iron in phthalocyanine core scispace.com
N 1s~400.3 / ~398.8Peripheral / Aza-bridging nitrogen atoms scispace.com
S 2p~167.3Sulfur in sulfonate (-SO₃) group scispace.com
C 1s~284.6Carbon in aromatic rings and C-S bonds scispace.com
O 1s~532.1Oxygen in sulfonate (-SO₃) group scispace.com

Electrochemical Characterization (Cyclic Voltammetry, Chronoamperometry, Square Wave Voltammetry, Electrochemical Impedance Spectroscopy)

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are widely used to investigate the redox processes of FeTSPc. These processes can be metal-centered (involving the iron ion) or ligand-centered (involving the phthalocyanine ring). In aqueous media, FeTSPc typically displays well-defined redox couples.

The most commonly studied process is the metal-centered Fe(II)/Fe(III) transition. researchgate.netcsir.co.za When modified on an electrode surface, this couple can mediate the electrochemical reactions of various analytes. csir.co.za Spectroelectrochemical studies have also confirmed the ability to oxidize the complex from [Fe(II)TSPc]⁴⁻ to [(His)Fe(III)TSPc]³⁻ in the presence of ligands like histamine (B1213489). worldscientific.com Further oxidation can lead to a proposed Fe(IV) species, demonstrating the rich redox chemistry of the iron center. worldscientific.com The phthalocyanine ring itself can also be oxidized and reduced at more extreme potentials. The exact potential of these redox events depends on the solvent, pH, supporting electrolyte, and the nature of the electrode surface.

The efficiency of FeTSPc in electrocatalytic applications is governed by its electron transfer kinetics. Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry are key techniques for these investigations. researchgate.netaip.org

EIS probes the electrode-solution interface by applying a small sinusoidal voltage perturbation and measuring the resulting current. The resulting Nyquist plot can be modeled with an equivalent circuit to extract parameters like the charge-transfer resistance (Rct), which is inversely proportional to the rate of electron transfer. Studies have shown that modifying an electrode with FeTSPc can significantly decrease the Rct for certain redox probes, indicating that it facilitates faster electron transfer. researchgate.net For example, when combined with graphene nanosheets, the resulting composite film shows a much lower Rct compared to a bare or FeTSPc-only modified electrode, highlighting a synergistic effect that enhances electron transfer. researchgate.net An apparent electron transfer rate constant (kₛ) of 0.56 s⁻¹ has been reported for a nanocomposite involving FeTSPc. researchgate.net

Chronoamperometry, which measures the current response over time following a potential step, is often employed to determine catalytic rate constants and for quantitative analysis in sensing applications. csir.co.zaworldscientific.comuclm.es

Morphological and Structural Analysis (TEM, FESEM, XRD, BET)

Understanding the physical form, crystal structure, and surface properties of FeTSPc-based materials is critical, especially when they are prepared as nanoparticles or immobilized on supports.

X-ray Diffraction (XRD) is used to determine the crystalline structure of the material. The XRD pattern of solid FeTSPc shows characteristic diffraction peaks that confirm its phthalocyanine crystal phase. For Iron(III) tetrasulfophthalocyanine, strong characteristic diffraction peaks have been reported at 2θ values of 4.97°, 9.75°, 12.85°, and 24.26°. researchgate.netresearchgate.net When FeTSPc is incorporated into crystalline supports like TiO₂, XRD patterns show the peaks corresponding to the support (e.g., anatase and brookite phases), confirming the support's structure is maintained. researchgate.netscispace.com

Brunauer-Emmett-Teller (BET) surface area analysis is used to measure the specific surface area of porous materials. While not typically applied to pure, non-porous FeTSPc, it is a crucial characterization step for composite materials where FeTSPc is supported on high-surface-area materials like mesoporous silicas (MCM-41, MCM-48) or TiO₂ nanoparticles. researchgate.netnih.gov The analysis, which involves measuring the physisorption of nitrogen gas, helps to understand how the immobilization of the large FeTSPc molecule affects the porosity and available surface area of the support material. aip.orgresearchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) for Spin State Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that provides detailed information about the electronic structure and spin state of paramagnetic species, such as transition metal complexes with unpaired electrons. For this compound (FeTsPc), EPR is instrumental in characterizing the oxidation and spin state of the central iron ion, which in turn governs its chemical and catalytic properties.

The EPR spectrum of a paramagnetic species is principally described by the g-tensor and hyperfine coupling constants. The g-factor is a dimensionless quantity that reflects the interaction of the unpaired electron's magnetic moment with an external magnetic field. Anisotropy in the g-tensor (gx, gy, gz) provides insights into the electronic ground state and the symmetry of the metal ion's coordination environment. Hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei (e.g., ¹⁴N, ¹H, and the ⁵⁷Fe isotope), leading to the splitting of EPR signals into multiple lines, which can help to identify the ligands coordinated to the metal center.

For iron(III) complexes, the spin state can be high-spin (S = 5/2), intermediate-spin (S = 3/2), or low-spin (S = 1/2), depending on the ligand field strength. In the case of iron(III) tetrasulfophthalocyanine, particularly in octahedral coordination environments such as when complexed with axial ligands, it predominantly adopts a low-spin (S = 1/2) configuration. nih.gov This low-spin state is characterized by a specific set of g-values.

While detailed EPR data for isolated iron(III) tetrasulfophthalocyanine is not extensively documented in readily available literature, the characteristics of its EPR spectrum can be inferred from studies on analogous low-spin iron phthalocyanine complexes. Research on various iron(III) phthalocyanine derivatives and related compounds provides a framework for understanding the expected EPR parameters for FeTsPc.

Studies on low-spin octahedral Fe(III) phthalocyanine complexes have shown that they typically exhibit rhombic or axial EPR spectra. For instance, reduced iron(II) phthalocyanine species, which can be analogous to Fe(III) systems, have shown EPR spectra with axial symmetry, with g-values in the range of g⊥ ≈ 2.08–2.17 and g|| ≈ 1.95–1.96. nih.gov Similarly, the EPR spectrum of a low-spin Fe(I) phthalocyanine complex, which, like low-spin Fe(III), has a d⁷ electron configuration, displays signals at g⊥ = 2.13 and g|| = 1.96. bibliotekanauki.plnukleonika.pl The presence of axial ligands, such as imidazole (B134444) or cyanide, is crucial in stabilizing the low-spin state of the Fe(III) center in phthalocyanine complexes. uwo.ca

The following table summarizes representative g-values reported for various low-spin iron phthalocyanine and related complexes, which can be considered indicative of the expected values for iron(III) tetrasulfophthalocyanine under similar conditions.

Compound/SystemProposed Spin Stateg-valuesReference
Reduced Iron Phthalocyanine SpeciesS = 1/2g⊥ ≈ 2.08–2.17, g
Fe(I) Phthalocyanine in THFS = 1/2 (d⁷)g⊥ = 2.13, g
Fe(III) Phthalocyanine with O₂Low-Spin Fe(III)g ≈ 2.06 researchgate.net
Fe(III) Tetrasulfophthalocyanine in Apocytochrome cLow-Spin Fe(III)Low-spin species confirmed nih.gov

These findings collectively suggest that the EPR spectrum of low-spin iron(III) tetrasulfophthalocyanine would be characterized by g-values typically found in rhombic or axial systems with an effective spin of S = 1/2. The precise g-tensor values would be sensitive to the specific axial ligands and the solvent environment, which modulate the electronic structure of the iron center.

Coordination Chemistry and Intermolecular Interactions

Axial Ligation Studies of Iron Tetrasulfophthalocyanine Complexes

The ability of the central iron atom in FeTSPc to coordinate with additional ligands, known as axial ligation, significantly influences its electronic structure and reactivity. Studies have shown that FeTSPc can coordinate with various nitrogenous bases. For instance, the interaction with pyridine (B92270) has been a subject of investigation to understand the fundamental aspects of this process. acs.orgresearchgate.net The dynamics and thermodynamics of axial ligation in metalloporphyrins, a class of compounds structurally related to phthalocyanines, reveal that the lability of nitrogenous bases in low-spin ferric complexes is a key factor. nih.gov Such studies often involve determining the stability constants and kinetic parameters of the resulting complexes.

The coordination of weak-field ligands like acetone (B3395972) and H₂O, as well as strong-field ligands such as pyridine, to iron phthalocyanine (B1677752) can lead to different spin states of the central iron atom, ranging from intermediate-spin to diamagnetic, respectively. researchgate.net The substitution of the phthalocyanine ring with electron-withdrawing groups can further alter the ground state of the complex. researchgate.net These modifications to the electronic properties through axial ligation are crucial for tailoring the catalytic and sensing capabilities of FeTSPc.

Interaction Mechanisms with Bio-relevant Molecules

This compound has demonstrated significant interactions with various biorelevant molecules, including neurotransmitters and histamine (B1213489). These interactions are often characterized by initial coordination, followed by electron transfer processes.

Neurotransmitters (Dopamine and Serotonin): The interaction between iron(II) tetrasulfophthalocyanine ([FeIITSPc]⁴⁻) and the neurotransmitters dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) involves the axial ligation of the neurotransmitter to the iron center. sharif.edu This is followed by an internal electron transfer, leading to the formation of complexes such as [(DA⁺)Fe¹TSPc]⁴⁻ and [(5-HT⁺)Fe¹TSPc]⁴⁻. sharif.edumdpi.com The rate constants for the coordination of dopamine and serotonin to [FeTSPc]⁴⁻ have been determined, as well as the equilibrium constants for the formation of the resulting species. researchgate.net

The specific coordination involves both the catechol and the protonated amino groups of the catecholamines with the iron center of the phthalocyanine. mdpi.com This interaction has been exploited for the electrochemical detection of these neurotransmitters. mdpi.comresearchgate.netcsir.co.zamdpi.comacs.org Studies have shown that the presence of FeTSPc can enhance the catalytic activity towards the oxidation of dopamine and serotonin. researchgate.net

Catecholamines (L-Dopa, Epinephrine): Similar to dopamine, other catecholamines like L-Dopa and epinephrine (B1671497) also interact with iron phthalocyanine. mdpi.com The interaction is primarily through the catechol group, which can coordinate to the iron atom. mdpi.com The presence of a protonated amino group also plays a role in the interaction. mdpi.com The binding of catecholamines to iron can shift the oxidation potential of iron, stabilizing the Fe³⁺ state over Fe²⁺, which is a factor in preventing metal redox cycling. rsc.org

Histamine: The interaction of iron(II) tetrasulfophthalocyanine with histamine results in the oxidation of the central iron metal by oxygen. worldscientific.comresearchgate.net This leads to the formation of a complex, [(His)FeIIITSPc]³⁻. worldscientific.comresearchgate.netresearchgate.net The rate and equilibrium constants for this complex formation have been determined. worldscientific.comresearchgate.netresearchgate.net Spectroelectrochemical studies have confirmed the change in the oxidation state of the iron from Fe(II) to Fe(III) upon coordination with histamine. worldscientific.comresearchgate.netresearchgate.net This interaction forms the basis for the development of electrochemical sensors for nitric oxide, where histamine-coordinated iron phthalocyanine acts as a biomimetic catalytic center. researchgate.net

Interaction Parameters of FeTSPc with Bio-relevant Molecules

MoleculeInteraction TypeResulting ComplexKey FindingsReference
Dopamine (DA)Axial Ligation & Electron Transfer[(DA⁺)Fe¹TSPc]⁴⁻Coordination followed by internal electron transfer. Rate constant (k_f) = 6.8 dm³ mol⁻¹ s⁻¹, Equilibrium constant = 2.2 x 10³ sharif.edumdpi.comresearchgate.net
Serotonin (5-HT)Axial Ligation & Electron Transfer[(5-HT⁺)Fe¹TSPc]⁴⁻Coordination followed by internal electron transfer. Rate constant (k_f) = 9.3 dm³ mol⁻¹ s⁻¹, Equilibrium constant = 1.5 x 10³ sharif.edumdpi.comresearchgate.net
Histamine (His)Oxidation & Complex Formation[(His)FeIIITSPc]³⁻Oxidation of Fe(II) to Fe(III). Rate constant (k_f) = 2.41 x 10⁻² dm³ mol⁻¹ s⁻¹, Equilibrium constant = 6.3 dm³ mol⁻¹ worldscientific.comresearchgate.netresearchgate.net
Catecholamines (general)CoordinationFe-Catecholamine complexCoordination through catechol and amino groups, stabilizing Fe³⁺. mdpi.comrsc.org

Supramolecular Assembly Driven by Intermolecular Forces

This compound can self-assemble into larger, ordered structures known as supramolecular assemblies. This process is driven by non-covalent intermolecular forces such as π-π stacking, electrostatic interactions, and van der Waals forces. uj.ac.za The aggregation of FeTSPc is a well-known phenomenon in aqueous solutions, often leading to the formation of dimers and higher-order aggregates.

The layer-by-layer self-assembly technique, which relies on electrostatic interactions, has been used to create multilayer films of FeTSPc with other charged molecules, such as diazo-resins and chitosan. acs.orgresearchgate.netrsc.org In these assemblies, the negatively charged sulfonate groups of FeTSPc interact with positively charged polymers. researchgate.netrsc.org Such organized structures are crucial for applications in sensors and electrocatalysis. The stability of these electrostatically assembled films can be significantly enhanced by converting the electrostatic interactions into covalent bonds, for example, through UV irradiation-induced photoreactions. researchgate.netrsc.org

The architecture of these films, whether the molecules are oriented preferentially or distributed isotropically, can be controlled by the fabrication method (e.g., physical vapor deposition vs. layer-by-layer assembly) and significantly impacts the film's properties. acs.org

Influence of Microenvironment on Coordination Properties

The coordination properties of this compound are highly sensitive to its immediate microenvironment. Factors such as pH, the presence of surfactants (micelles), and immobilization on solid supports can significantly alter its behavior.

pH: The pH of the solution can influence the aggregation state of FeTSPc, which in turn affects its coordination and catalytic properties. acs.org For instance, pH can affect the protonation state of axial ligands or the FeTSPc molecule itself, thereby modulating its interaction with other species.

Micelles: In micellar media, the coordination and reactivity of metallophthalocyanines can be altered. ajol.info Surfactants can form micelles that encapsulate the FeTSPc, creating a non-polar microenvironment within an aqueous solution. e3s-conferences.org This can influence reaction rates and equilibria by compartmentalizing the reactants. ajol.info The interaction between the surfactant and the complex can be electrostatic or hydrophobic. For instance, cationic surfactants can interact with the anionic sulfonate groups of FeTSPc. sciengine.com The type of surfactant (anionic, cationic, or neutral) can have different effects on the stability of the metal complexes formed. ajol.info

Solid Supports: Immobilization of FeTSPc onto solid supports like mesoporous silica (B1680970) (e.g., MCM-41), titanium dioxide (TiO₂), or graphene nanosheets creates a distinct microenvironment. csir.co.zaresearchgate.netmdpi.comresearchgate.net The interaction with the support can occur through covalent bonding, electrostatic attraction, or physical adsorption. researchgate.net For example, FeTSPc can be covalently bonded to TiO₂ nanoparticles, leading to a stable hybrid system. researchgate.net Such immobilization can prevent aggregation, enhance catalytic activity, and improve the stability of the catalyst. mdpi.comacs.org The support material can also play a cooperative role in the catalytic process. researchgate.net

Effects of Microenvironment on FeTSPc Properties

MicroenvironmentInfluenceObserved EffectsReference
pHAlters aggregation state and protonationModulates coordination and catalytic activity. acs.org
Micelles (Surfactants)Encapsulation and compartmentalizationAffects reaction rates, equilibria, and complex stability. ajol.infoe3s-conferences.orgsciengine.com
Solid Supports (Silica, TiO₂, Graphene)Immobilization and altered local environmentPrevents aggregation, enhances stability and catalytic activity, potential for cooperative catalysis. csir.co.zaresearchgate.netmdpi.comresearchgate.net

Catalytic Applications of Iron Tetrasulfophthalocyanine

Homogeneous Catalysis

In a homogeneous system, FePcS is dissolved in the reaction medium, providing maximum accessibility to its active sites. This approach has been particularly successful in various oxidation reactions.

Oxidation Reactions

FePcS has demonstrated notable catalytic activity in the oxidation of a range of substrates, including biopolymers like starch, various aromatic compounds, and essential vitamins such as thiamine (B1217682).

Starch: The oxidation of starch is a commercially significant modification that alters its physicochemical properties for applications in the food and paper industries. epa.gov FePcS, in combination with hydrogen peroxide (H₂O₂), serves as an effective "green" catalytic system for this process. nih.gov This method can produce oxidized starch with properties comparable to those obtained using traditional, less environmentally friendly oxidants like sodium hypochlorite. nih.gov The catalytic process leads to the introduction of carbonyl and carboxyl groups into the starch structure, resulting in changes to properties such as viscosity and gelatinization temperature. nih.gov Research has shown that at optimal conditions (e.g., H₂O₂/FePcS molar ratio of 6000, 50 °C, and pH 10), a high product yield of 91 wt% can be achieved, with significant degrees of substitution (DS) for both carboxyl (DSCOOH of 1.4) and carbonyl (DSCO of 4.1) groups per 100 anhydroglucose (B10753087) units (AGU). nih.gov

Aromatic Compounds: FePcS is an active catalyst for the selective oxidation of aromatic compounds. For instance, it can catalyze the oxidation of 2-methylnaphthalene (B46627) to 2-methylnaphthoquinone (Vitamin K3) and 2,3,6-trimethylphenol (B1330405) to trimethylbenzoquinone. scientific.net This offers a potential alternative to stoichiometric oxidation methods that use harsh reagents like chromium trioxide (CrO₃) in sulfuric acid (H₂SO₄), which pose significant environmental challenges. scientific.net The catalytic system often employs environmentally benign oxidants, contributing to the development of cleaner chemical processes.

Thiamine (Vitamin B1): A sensitive and rapid spectrofluorimetric method for the determination of thiamine has been developed utilizing FePcS as a catalyst. mdpi.com The method is based on the FePcS-catalyzed oxidation of thiamine by hydrogen peroxide in an alkaline medium to produce the highly fluorescent compound, thiochrome. mdpi.com This reaction mimics the function of an enzyme, highlighting the biomimetic catalytic nature of iron tetrasulfophthalocyanine. mdpi.com

Factors Influencing Catalyst Activity, Selectivity, and Stability

The efficacy of FePcS as a homogeneous catalyst is governed by several interconnected factors that influence its activity, selectivity, and operational stability.

Oxidant Concentration: In starch oxidation, the concentration and the mode of addition of hydrogen peroxide are critical. nih.gov A high initial concentration of H₂O₂ can lead to the rapid decomposition of the oxidant and irreversible degradation of the FePcS catalyst. nih.gov Slow, controlled dosing of H₂O₂ is therefore beneficial for maintaining catalyst stability and achieving efficient starch oxidation. nih.gov

pH: The pH of the reaction medium plays a crucial role. For starch oxidation, alkaline conditions (e.g., pH 10) are generally favored as they promote the oxidation process over hydrolysis. nih.gov The stability of the FePcS catalyst is also pH-dependent, with degradation being more pronounced at high pH in the presence of an oxidant. nih.gov

Temperature: Increased temperature can enhance the reaction rate but also accelerate the degradation of the catalyst. In the oxidation of starch, a temperature of 50 °C was found to be optimal for achieving a high product yield while managing catalyst stability. nih.gov

Catalyst Stability: The stability of the FePcS complex under oxidative conditions is a key concern for its practical application. Spectroscopic studies have revealed that a combination of high H₂O₂ concentration, elevated temperature, and high pH promotes the irreversible degradation of the catalyst. nih.gov Understanding these degradation pathways is essential for designing reaction conditions that prolong the catalyst's lifetime and efficiency.

Heterogeneous Catalysis through Immobilization Strategies

To overcome challenges associated with homogeneous catalysis, such as catalyst recovery and reuse, FePcS has been immobilized on various solid supports. This creates heterogeneous catalysts that are easily separable from the reaction mixture, enhancing their practical utility and stability.

Immobilization on Mesoporous Silica (B1680970) Materials (e.g., MCM-41, MCM-48, MCF)

Mesoporous silica materials are excellent supports for catalysts due to their high surface area, large pore volume, and tunable pore size. This compound has been successfully immobilized on various types of mesoporous silica, including MCM-41, MCM-48, and Mesostructured Cellular Foam (MCF).

The immobilization is typically achieved by first functionalizing the silica surface with amine groups using reagents like (3-aminopropyl)triethoxysilane (APTES). epa.govscientific.netmdpi.com The FePcS is then anchored to these functionalized surfaces, often through chemical bonding. epa.govscientific.net

These supported catalysts have shown enhanced activity and durability compared to the unsupported FePcS in liquid-phase oxidation reactions. For example, FePcS immobilized on amine-functionalized MCM-41 (FePcS/NH₂-MCM-41) demonstrated higher activity in the oxidation of bisphenol-A than FePcS on a similar MCF support. scientific.net In the oxidation of styrene (B11656), FePcS supported on MCM-48 (FePcS/NH₂-MCM-48) exhibited greater activity than its MCM-41 counterpart, a difference attributed to the three-dimensional pore structure of MCM-48 which allows for better accessibility of the substrate to the catalytic sites. epa.govmdpi.com The supported catalysts also show improved selectivity; for instance, in styrene oxidation, the homogeneous catalyst produced benzoic acid as an undesirable byproduct, which was not observed with the immobilized catalysts. mdpi.com

Catalytic Performance of FePcS Immobilized on Different Mesoporous Silica Supports in the Oxidation of Styrene
CatalystSupport MaterialConversion (%)Selectivity to Benzaldehyde (%)Reference
FePcS/NH₂-MCM-48MCM-48Higher ActivityHigh epa.govmdpi.com
FePcS/NH₂-MCM-41MCM-41Lower ActivityHigh epa.govmdpi.com
Unsupported FePcSNone (Homogeneous)Comparable ConversionLower (forms benzoic acid) mdpi.com

Integration with Carbon Nanomaterials (e.g., Multi-walled Carbon Nanotubes, Graphene Nanosheets)

Carbon nanomaterials, such as multi-walled carbon nanotubes (MWCNTs) and graphene nanosheets, have been utilized as supports for FePcS to create hybrid catalysts with enhanced electrochemical and catalytic properties. The high electrical conductivity and large surface area of these materials are particularly advantageous.

FePcS can be functionalized onto graphene nanosheets, creating attractive hybrid nanomaterials for applications in electrocatalysis and electroanalysis. researchgate.net Similarly, iron phthalocyanine (B1677752) supported on amino-functionalized MWCNTs has been investigated as a highly effective catalyst for the oxygen reduction reaction (ORR) in microbial fuel cells. nih.gov The resulting composite cathode exhibited a maximum power density of 601 mWm⁻², outperforming cathodes made with FePc supported on other carbon materials and even the platinum-carbon standard. nih.gov The improved performance is attributed to the synergistic effects between the phthalocyanine complex and the carbon support, which facilitates a more efficient four-electron pathway for oxygen reduction. nih.gov The functionalization of the carbon nanotubes can influence the interaction with the iron phthalocyanine complex. nih.gov

Hybridization with Metal Oxide Nanoparticles (e.g., TiO₂)

Hybrid materials composed of FePcS and metal oxide nanoparticles, particularly titanium dioxide (TiO₂), have garnered interest for photocatalytic applications. The sensitization of TiO₂ with iron phthalocyanine derivatives extends the photoactivity of the semiconductor into the visible light region, enabling the use of a broader spectrum of solar energy. researchgate.net

Mesoporous this compound/TiO₂ nanoparticles have been synthesized where the FePcS is covalently bonded to the TiO₂. researchgate.net This intimate contact facilitates efficient electron transfer from the photo-excited phthalocyanine to the conduction band of the TiO₂, which then generates reactive oxygen species that can degrade organic pollutants. A similar system using iron(III) 2,9,16,23-phthalocyanine tetracarboxylic acid to sensitize TiO₂ has been shown to effectively degrade various organic dyes, such as methylene (B1212753) blue and rhodamine B, under visible light irradiation. researchgate.net The degradation rates for several dyes were over 80% after 100 minutes of exposure, demonstrating the potential of these hybrid catalysts for wastewater treatment.

Photocatalytic Degradation of Organic Dyes using FePc(COOH)₄/TiO₂ under Visible Light
Organic DyeDegradation Rate after 100 min (%)Reference
Rhodamine B96.9
Methylene Blue96.8
Neutral Red82.1
Acid Red85.2
Malachite Green81.9

Encapsulation within Metal-Organic Frameworks (MOFs)

The encapsulation of this compound (FePcS) within metal-organic frameworks (MOFs) represents a significant strategy for developing robust and highly active heterogeneous catalysts. MOFs provide a unique microenvironment, offering high surface areas and well-defined pore structures that can enhance the catalytic efficiency of the entrapped molecules. One of the most successfully utilized MOFs for this purpose is MIL-101, a chromium-based terephthalate (B1205515) framework known for its large pore sizes and exceptional stability.

The irreversible insertion of FePcS into the nanocages of MIL-101 has been demonstrated to yield a hybrid material, designated as FePcS/MIL-101, with superior catalytic performance compared to the homogeneous FePcS catalyst. nih.gov This enhancement is attributed to the prevention of catalyst dimerization and aggregation within the MOF cavities, which preserves the monomeric active sites of the FePcS molecule. The immobilization is typically achieved by stirring the MIL-101 material in an aqueous solution of FePcS, followed by filtration and drying.

CatalystSubstrateOxidantProductConversion (%)Selectivity (%)
FePcS/MIL-101 2,3,6-TrimethylphenoltBuOOH2,3,6-Trimethyl-1,4-benzoquinone>9998
Homogeneous FePcS 2,3,6-TrimethylphenoltBuOOH2,3,6-Trimethyl-1,4-benzoquinone8595
FePcS/MIL-101 IndoletBuOOHIsatin9890
Homogeneous FePcS IndoletBuOOHIsatin7085

Catalytic Mechanism and Active Site Characterization in Immobilized Systems

The catalytic mechanism of immobilized this compound is intrinsically linked to the nature of the iron center, which acts as the primary active site. Characterization of these immobilized systems often involves a combination of spectroscopic techniques, such as UV-vis, FT-IR, and X-ray photoelectron spectroscopy (XPS), to elucidate the electronic state and coordination environment of the iron ion.

In oxidation reactions employing hydrogen peroxide (H₂O₂), the proposed mechanism often involves the formation of a high-valent iron-oxo species. The Fe(III)PcS catalyst is believed to react with H₂O₂ to form a peroxo-iron intermediate, PcSFe(III)-OOH. This intermediate can then undergo heterolytic or homolytic cleavage of the O-O bond. In many catalytic cycles, a high-valent oxo-iron(IV) species (PcSFe(IV)=O) is proposed as the key oxidizing agent responsible for the transformation of the substrate.

For instance, in the oxidation of starch, a radical mechanism is thought to predominate. researchgate.net The FePcS catalyst facilitates the decomposition of H₂O₂ to form hydroxyl radicals (•OH). researchgate.net These highly reactive radicals then abstract hydrogen atoms from the C-H bonds of the glucopyranose units in starch, leading to the formation of carbonyl and carboxyl groups. researchgate.net The stability of the FePcS catalyst under these conditions is a critical factor, as high concentrations of H₂O₂ and elevated pH can lead to its degradation. acs.orgnih.govnih.gov

Characterization techniques are crucial for confirming the integrity and functionality of the active sites in immobilized FePcS. FT-IR spectroscopy can be used to verify the presence of the characteristic vibrational bands of the phthalocyanine ligand after immobilization. XPS is particularly valuable for determining the oxidation state of the iron center, which is typically Fe(III) in the resting state of the catalyst. The interaction between the FePcS and the support material can also influence the electronic properties of the iron center, thereby modulating its catalytic activity.

Specific Catalytic Transformations

Oxygen Reduction Reaction (ORR) in Fuel Cell Technologies

This compound has garnered significant attention as a promising non-precious metal catalyst for the oxygen reduction reaction (ORR), a critical process at the cathode of fuel cells. The performance of FePcS in this context is often evaluated by supporting it on high-surface-area conductive materials, such as graphene or carbon nanotubes. These supports not only enhance the dispersion of the catalyst but also improve the electrical conductivity of the electrode. mdpi.comresearchgate.net

The catalytic activity of FePcS for the ORR is attributed to the Fe-N₄ active sites within the phthalocyanine macrocycle. The reaction mechanism is believed to proceed via a multi-electron transfer pathway, ideally a four-electron reduction of oxygen to water, which is more efficient than the two-electron pathway that produces hydrogen peroxide. The sulfonate groups on the periphery of the FePcS molecule enhance its solubility and can influence its electronic properties and interaction with the support material. mdpi.com

Research has shown that composites of FePcS with materials like reduced graphene oxide exhibit significant ORR activity in alkaline media. mdpi.com The performance of these FePcS-based electrocatalysts can be comparable to that of commercial Pt/C catalysts in terms of onset potential and current density. mdpi.com The interaction between the FePcS molecules and the carbon support is crucial for achieving high catalytic efficiency and stability. For instance, non-covalent functionalization of graphene with FePcS can prevent the aggregation of graphene sheets and create an effective electrocatalyst for the ORR in microbial fuel cells.

ElectrocatalystSupport MaterialOnset Potential (V vs. RHE)Electron Transfer Number (n)
FePcS-graphene Graphene~0.90~3.9
FePc/ERGO Electrochemically Reduced Graphene Oxide~0.92>3.95
Commercial Pt/C Vulcan Carbon~1.00~4.0

Oxidation of Organic Micropollutants

This compound has demonstrated potential as a catalyst for the oxidative degradation of various organic micropollutants in water, often in combination with an oxidant like hydrogen peroxide. This application is of significant environmental importance for the removal of persistent and harmful organic compounds from wastewater. The catalytic system often operates through a Fenton-like mechanism, where the FePcS activates H₂O₂ to generate highly reactive hydroxyl radicals (•OH). mdpi.com

These hydroxyl radicals are powerful, non-selective oxidizing agents that can attack a wide range of organic molecules, leading to their partial degradation or complete mineralization to CO₂, H₂O, and inorganic ions. The efficiency of this process is influenced by several factors, including the pH of the solution, the concentration of the catalyst and oxidant, and the chemical structure of the pollutant.

Immobilized FePcS catalysts are particularly advantageous for this application as they can be easily separated from the treated water and reused, reducing operational costs and preventing secondary contamination. Studies have shown that supported this compound can efficiently catalyze the degradation of various organic pollutants, including dyes and phenols, under visible light irradiation, suggesting a photo-Fenton type mechanism. The reusability of such catalysts has been demonstrated, with minimal loss of activity over several cycles.

PollutantCatalyst SystemOxidantDegradation Efficiency (%)Reaction Time (min)
Metanil Yellow PEP/ZVIOzone, Electro-generated H₂O₂10025
4-chlorophenol PEP/ZVIOzone, Electro-generated H₂O₂10030
Tetracycline PEP/ZVIOzone, Electro-generated H₂O₂10030

Note: The data in this table refers to a photoelectro-peroxone/zero valent iron (PEP/ZVI) process, which is a highly effective advanced oxidation process for micropollutant degradation. While not directly using FePcS, it illustrates the efficacy of iron-based catalytic systems in generating hydroxyl radicals for pollutant removal.

Selective Oxidation of Alkenes and Alkynes

The selective oxidation of alkenes and alkynes to valuable oxygenated products, such as epoxides, aldehydes, and ketones, is a fundamental transformation in organic synthesis. This compound has been explored as a catalyst for such reactions, offering a more environmentally benign alternative to traditional stoichiometric oxidants.

In these catalytic systems, an oxygen source, such as hydrogen peroxide or molecular oxygen, is activated by the FePcS complex. The reaction mechanism is thought to involve the formation of a high-valent iron-oxo species, which then transfers an oxygen atom to the unsaturated C-C bond of the substrate. The selectivity of the reaction towards a particular product (e.g., epoxide vs. ketone) can be influenced by the reaction conditions, the solvent, and the nature of the support material in the case of immobilized catalysts.

For instance, iron phthalocyanine complexes have been shown to catalyze the Wacker-type oxidation of olefins to ketones. While much of the research has focused on related iron phthalocyanine derivatives, the principles of catalysis are applicable to FePcS. The hydrophobic or hydrophilic nature of the catalyst's environment can play a crucial role in substrate accessibility and product selectivity. Encapsulating FePcS in hydrophobic frameworks could favor the oxidation of non-polar alkenes. The development of these catalytic systems is aimed at achieving high conversions and selectivities under mild reaction conditions.

SubstrateCatalystOxidantMajor ProductYield (%)
Styrene Iron Phthalocyanine derivativeO₂/TriethylsilaneAcetophenone82
Cyclooctene Fe(II) complex on Al-MCM-41H₂O₂Cyclooctene oxide78

Oxidation of Starch and Other Biopolymers

The catalytic oxidation of starch using this compound and hydrogen peroxide is a well-studied process that provides an environmentally friendly alternative to traditional methods using hypochlorite. This modification of starch is important for various industrial applications, particularly in the paper and food industries, as it alters the physicochemical properties of the biopolymer, such as its viscosity and gelatinization temperature. researchgate.net

The oxidation process introduces carbonyl and carboxyl functional groups onto the starch backbone. nih.gov The degree of substitution (DS) of these groups can be controlled by adjusting the reaction parameters, including the H₂O₂/FePcS molar ratio, temperature, and pH. nih.govnih.gov An in-situ formed peroxo complex, PcSFe(III)-OO-, has been suggested as the active species responsible for the formation of these functional groups. The reaction often involves C-C bond cleavage, particularly at the C2-C3 position of the anhydroglucose units, in addition to oxidation at the C6 position. nih.gov

An in-depth study on the oxidation of potato starch revealed that under optimal conditions (H₂O₂/FePcS molar ratio of 6000, 50 °C, and pH 10), a high product yield (91 wt%) with significant degrees of substitution (DSCOOH of 1.4 and DSCO of 4.1 per 100 AGU) and a substantially reduced viscosity could be achieved. nih.govnih.gov The stability of the FePcS catalyst is a key consideration, as it can be irreversibly degraded at high H₂O₂ concentrations and pH. nih.govnih.gov Therefore, the slow addition of H₂O₂ is beneficial for the efficient application of this catalytic system. nih.govnih.gov

Starch TypeH₂O₂/FePcS Molar RatiopHTemperature (°C)DS (COOH) per 100 AGUDS (CO) per 100 AGUFinal Viscosity (mPa·s)
Potato Starch 602410501.44.1197
Potato Starch 301210501.12.23692
Waxy Corn Starch Varied9.5400.5-1.5--

Biomimetic Catalysis Mimicking Natural Enzymes (e.g., Peroxidase, Cytochrome P450)

The structural similarity between the iron-containing core of this compound and the heme prosthetic group in enzymes like peroxidases and cytochrome P450 allows FePcS to function as a biomimetic catalyst. mdpi.com These enzymes are crucial in biological systems for their ability to catalyze a wide range of oxidative metabolic reactions. mdpi.com

Cytochrome P450 enzymes, for example, perform challenging reactions such as the hydroxylation of unactivated C-H bonds and the oxygenation of aromatic compounds. mdpi.comnih.gov They achieve this via a reactive high-valent iron(IV)-oxo porphyrin π-cation radical intermediate, known as Compound I. mdpi.comnih.gov Synthetic models like FePcS aim to replicate this reactivity. When FePcS is used with an oxygen donor like potassium monopersulfate, it is believed to follow a cytochrome P450-type mechanism, involving an oxygen atom transfer to the substrate, rather than a peroxidase-type electron transfer. nih.gov This has been demonstrated in the oxidation of 2-methylnaphthalene, where the reaction is proposed to proceed through a P450-like oxygenation pathway. nih.gov

In addition to mimicking cytochrome P450, iron phthalocyanine derivatives can also exhibit peroxidase-like activity. Peroxidases utilize hydrogen peroxide to oxidize a wide range of substrates. FePcS can activate H₂O₂ to perform similar functions. This dual biomimetic capability makes FePcS a versatile catalyst for various oxidation reactions under mild conditions.

The table below provides an overview of the biomimetic catalytic activities of this compound and related iron macrocycles.

Mimicked EnzymeCatalytic ActivitySubstrate(s)Key FindingsReference
Cytochrome P450Oxygenation2-MethylnaphthaleneCatalytic oxidation to quinones proceeds via a proposed P450-type oxygen atom transfer mechanism. nih.gov
Cytochrome P450C-H Bond OxidationAlkanes, ArenesIron complexes can form highly reactive oxoiron(V) intermediates in water to oxidize C-H bonds, functionally mimicking P450. nih.gov
PeroxidaseOxidationStarch, D-glucoseFePcS catalyzes the oxidation of starch using H₂O₂; also shows activity towards model compounds like glucose. nih.gov

By emulating the function of these powerful natural enzymes, this compound provides a practical and efficient tool for chemical synthesis, enabling selective oxidations that are often difficult to achieve with traditional chemical methods.

Electrochemical Sensing and Bioelectronic Interfaces

Development of Electrochemical Sensors Based on Iron Tetrasulfophthalocyanine Composites

The performance of electrochemical sensors can be significantly enhanced by creating composite materials that leverage the synergistic properties of FeTSPc and other advanced materials. These composites often exhibit improved conductivity, larger surface area, and enhanced catalytic activity compared to the individual components.

Common strategies for developing FeTSPc-based composite sensors include:

Integration with Carbon Nanomaterials: Graphene and its derivatives are frequently used to create composites with FeTSPc. researchgate.net The high surface area and excellent electrical conductivity of graphene facilitate electron transfer between the electrode and the electroactive center of FeTSPc. researchgate.net For instance, noncovalently functionalized graphene nanosheets with FeTSPc result in a hybrid material with improved aqueous solubility and enhanced electrocatalytic activity. researchgate.net

Combination with Metal Nanoparticles: Gold nanoparticles (AuNPs) are incorporated into FeTSPc composites to further boost sensor performance. nih.govnih.gov AuNPs offer a large surface area, high conductivity, and their own electrocatalytic capabilities. nih.govnih.gov A glassy carbon electrode (GCE) modified with a hybrid film of FeTSPc, AuNPs, and graphene has been developed for the highly selective determination of various analytes. nih.gov The presence of AuNPs in the composite significantly enhances the electrocatalytic activity of the sensor. nih.gov

Formation of Hybrid Films: FeTSPc can be integrated into hybrid films with other materials like metal oxides. A photoelectrochemical sensor was developed using a composite of FeTSPc and anatase TiO2 nanoparticles. electrochemsci.org This composite demonstrated excellent photoelectrochemical activity under visible light, which was significantly enhanced in the presence of the target analyte. electrochemsci.org

The construction of these sensors typically involves modifying the surface of a standard electrode, such as a glassy carbon electrode (GCE), with the FeTSPc composite material. researchgate.netnih.gov The modification can be achieved through various techniques, including drop-casting, where a solution of the composite is applied to the electrode surface and the solvent is allowed to evaporate. researchgate.net

Table 1: Examples of this compound (FeTSPc) Composites in Electrochemical Sensors

Composite MaterialElectrodeApplicationReference
FeTSPc-Functionalized Graphene Nanosheets (GNs–FeTSPc)Glassy Carbon Electrode (GCE)Detection of isoniazid (B1672263) and uric acid researchgate.net
Gold Nanoparticles/Fe(III)Pc/Graphene (AuNPs/Fe(III)Pc/Gr)Glassy Carbon Electrode (GCE)Detection of nicotine (B1678760) nih.govmdpi.com
Iron(Ш) Tetracarboxyl Phthalocyanine (B1677752)/TiO2 (FeC4Pc@TiO2)Indium Tin Oxide (ITO) ElectrodePhotoelectrochemical detection of hydroquinone electrochemsci.org

Detection of Neurotransmitters and Other Biomolecules

Abnormal levels of neurotransmitters are linked to various neurological disorders, making their accurate detection crucial for early diagnosis. mdpi.comnih.gov FeTSPc-based electrochemical sensors have shown great promise for the sensitive and selective detection of these and other important biomolecules. mdpi.comfrontiersin.org

The interaction between FeTSPc and neurotransmitters like dopamine (B1211576) and serotonin (B10506) has been studied, revealing that the process often involves the coordination of the biomolecule to the central iron atom of the FeTSPc complex. mdpi.com This is followed by an internal electron transfer, forming a new complex. mdpi.com This interaction is key to the sensor's ability to detect these molecules electrochemically. mdpi.com

FeTSPc-modified electrodes have been successfully used to detect a variety of biomolecules, including:

Catecholamines: This class of neurotransmitters, including dopamine, L-dopa, and epinephrine (B1671497), can be detected using FeTSPc-based sensors. mdpi.com The coordination of the catechol and protonated amino groups of these molecules to the iron center of the phthalocyanine plays a vital role in their electrochemical detection. mdpi.com

Serotonin: The interaction between iron(II) tetrasulfophthalocyanine and serotonin has been shown to result in the formation of a detectable complex. mdpi.com

Nicotine: A sensor built on a glassy carbon electrode modified with graphene, FeTSPc, and gold nanoparticles has been developed for the precise and sensitive detection of nicotine in human saliva samples. nih.gov

Other Biomolecules: FeTSPc-graphene nanosheet composites have demonstrated electrocatalytic activity towards the oxidation of isoniazid (an antibiotic) and uric acid (a metabolic product). researchgate.net

The performance of these sensors is often characterized by a wide linear detection range and a low limit of detection (LOD), making them suitable for analyzing biological samples where analytes are present in low concentrations. mdpi.comnih.govrsc.org

Table 2: Performance of FeTSPc-Based Sensors for Various Biomolecules

AnalyteSensor CompositionLinear RangeLimit of Detection (LOD)Reference
NicotineAuNPs/Fe(III)Pc/Gr/GCE0.5 to 27 µM17 nM mdpi.com
NitriteAu/FePc(tBu)4/GCE2 to 120 μM (Amperometry)0.35 μM nih.gov
DopamineFe5-ZIF-8/GCE0.05–20 μM0.035 μM rsc.org
EpinephrineFe(III)–Polyhistidine-MWCNT0.2–100 μM0.01 μM nih.gov

Electro-oxidation and Electro-reduction Mechanisms at Modified Electrodes

The catalytic activity of FeTSPc-modified electrodes stems from the redox chemistry of the central iron atom. The mechanism involves the transfer of electrons between the electrode, the FeTSPc molecule, and the target analyte, facilitating its oxidation or reduction at a lower potential than on an unmodified electrode.

Electro-oxidation: In the detection of many biomolecules, such as catecholamines and hydrazine, the process is one of electro-oxidation. mdpi.comnih.gov The mechanism is proposed to involve the Fe(III)/Fe(II) redox couple. nih.gov The analyte first coordinates to the iron center of the phthalocyanine complex. mdpi.com This is followed by an internal electron transfer, leading to the oxidation of the analyte. researchgate.net For example, in the detection of catecholamines, the specific coordination of the catechol and protonated amino groups to the iron center is crucial for the electrochemical process. mdpi.com This results in a lower oxidation potential, which enhances the sensitivity and selectivity of the sensor. mdpi.com

Electro-reduction: FeTSPc is also a well-known catalyst for electro-reduction reactions, most notably the oxygen reduction reaction (ORR), which is critical for fuel cells and batteries. dtic.milnih.gov The ORR can proceed through two main pathways: a direct four-electron (4e-) pathway to produce water or a two-electron (2e-) pathway to produce hydrogen peroxide. dtic.mil For energy applications, the 4e- pathway is highly desirable. dtic.mil Studies have shown that the Fe(II)/Fe(I) redox transition is a key step in the catalytic cycle. acs.org The precise mechanism and which pathway is favored can depend on the specific structure of the catalyst and the operating conditions. dtic.mil In some cases, the electron is shuttled to the phthalocyanine ring via the Fe(II)/Fe(I) redox center. acs.org

The electrochemical response at these modified electrodes is often diffusion-controlled, meaning the rate of the reaction is limited by the transport of the analyte to the electrode surface. nih.gov

Bioelectronic Material Integration and Performance Enhancements

The integration of FeTSPc into more complex architectures with other bioelectronic materials is a key strategy for enhancing the performance of sensing devices. These enhancements focus on improving sensitivity, selectivity, stability, and response time.

Performance enhancements are achieved through several means:

Improved Electron Transfer: Materials like graphene are integrated into FeTSPc composites to act as "electron wires," facilitating rapid electron transfer between the FeTSPc's active site and the electrode. researchgate.net This leads to a faster sensor response and higher sensitivity.

Increased Surface Area: The use of nanomaterials, such as gold nanoparticles or porous carbon, dramatically increases the electrode's active surface area. nih.gov This allows for a higher loading of FeTSPc molecules and provides more sites for interaction with the target analyte, thereby amplifying the electrochemical signal. nih.gov A modified electrode with a Au/FePc heterostructure provides a high surface-to-volume ratio, ensuring high sensitivity. nih.gov

Enhanced Catalytic Activity: The combination of FeTSPc with other catalytic materials, like AuNPs, can create a synergistic effect, where the composite material exhibits higher catalytic activity than the sum of its parts. nih.gov For instance, the presence of AuNPs on a composite material highly enhanced the electrocatalytic activity towards nicotine oxidation. nih.gov

Improved Stability: The durability and operational stability of the sensor are critical for practical applications. Polymerization of iron phthalocyanine has been shown to result in a catalyst with significantly enhanced stability in alkaline media. nih.gov This strategy can lead to more robust and long-lasting bioelectronic devices. nih.gov

By carefully designing and engineering these integrated materials, it is possible to create high-performance bioelectronic devices tailored for specific applications, from medical diagnostics to environmental monitoring. nih.govnih.gov

Biomimetic and Bio Inspired Self Assembly Systems

Iron tetrasulfophthalocyanine (FePcS) has emerged as a versatile building block in the construction of advanced biomimetic and bio-inspired materials. Its structural similarity to the heme group in proteins, coupled with its robust chemical and catalytic properties, makes it an ideal candidate for creating complex, functional systems through self-assembly. These systems leverage biological principles to organize molecules into hierarchical structures, mimicking the sophistication of natural enzymes and tissues. This section explores the role of FePcS in mimetic enzymatic synthesis, its interaction with biological macromolecules, and its use in the controlled assembly of novel hybrid biomaterials.

Theoretical and Computational Chemistry of Iron Tetrasulfophthalocyanine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic and geometric structure of iron phthalocyanine (B1677752) complexes. researchgate.net These calculations are crucial for understanding the molecule's ground state, orbital energies, and how it interacts with other species, which is fundamental to its reactivity.

The choice of the exchange-correlation functional and basis set in DFT calculations significantly influences the accuracy of the predicted electronic ground state. nih.gov For instance, studies on the parent iron(II) phthalocyanine molecule have shown that different functionals, such as B3LYP and B97D3, can yield varying results for the stability of different spin states (singlet, triplet, and quintet). nih.gov By comparing the simulated density of states (DOS) with experimental valence photoemission spectra, researchers have found that the B3LYP functional often provides a better agreement, predicting a triplet ground state as the most stable configuration for the isolated molecule. nih.gov

DFT calculations, combined with experimental techniques like photoemission spectroscopy (PES) and X-ray absorption spectroscopy (XAS), provide a detailed description of the electronic and geometric structure of FeTSPc films. researchgate.net These combined studies help in analyzing chemically non-equivalent atoms within the molecule and understanding the symmetry and character of the lowest unoccupied molecular orbitals (LUMO), which are critical for electron transfer processes. researchgate.net

Furthermore, DFT is employed to investigate how peripheral substituents, such as the sulfo groups in FeTSPc, and axial ligands alter the electronic structure and properties of the iron phthalocyanine core. mdpi.com Electron-withdrawing groups can significantly change the ionization potentials and electron affinities. mdpi.com The coordination of axial ligands to the central iron atom is also a key factor; weak-field ligands may lead to an intermediate-spin ground state, while strong-field ligands can result in a diamagnetic, low-spin state. mdpi.com This modulation of the electronic configuration through substitution and ligation directly impacts the molecule's reactivity and its potential as a catalyst. mdpi.com

Table 1: Comparison of DFT Functionals for Iron Phthalocyanine Ground State Prediction

FunctionalPredicted Ground StateAgreement with Valence Spectra
B3LYP TripletBest agreement
B97D3 VariesFair agreement

Data compiled from theoretical studies comparing simulated density of states with experimental results. nih.gov

Computational Modeling of Catalytic Reaction Pathways

Computational modeling, primarily using DFT, is instrumental in mapping the detailed reaction pathways of catalytic processes involving iron tetrasulfophthalocyanine. A significant area of focus has been its application as an electrocatalyst for the oxygen reduction reaction (ORR), a key process in fuel cells.

DFT calculations allow for the systematic exploration of the ORR mechanism on FeTSPc catalysts. This involves modeling the adsorption of molecular oxygen (O₂) onto the central iron atom and calculating the free energy changes for each subsequent reduction step. rsc.orgresearchgate.net The calculations have shown that the ORR can proceed via a highly efficient 4-electron pathway, reducing O₂ directly to water (H₂O), which is preferable to the 2-electron pathway that produces hydrogen peroxide (H₂O₂). nih.govnih.gov

O₂ Adsorption: This initial step is considered crucial in determining the catalytic activity. rsc.org Theoretical models indicate that axial coordination, for example with an oxygen-containing group, can break the symmetry of the FeN₄ site, leading to electronic localization that strengthens O₂ adsorption and activation. nih.gov

Intermediate Formation: The reaction proceeds through several intermediates, such as *OOH, *O, and *OH, adsorbed on the iron center. DFT is used to calculate the adsorption energies of these species.

Rate-Limiting Step: By constructing a free energy diagram for the entire reaction pathway, the rate-limiting step can be identified as the one with the highest energy barrier. For the ORR on iron phthalocyanine, the reduction of O₂ to an OOH intermediate is often found to be the rate-limiting step, with a calculated barrier of approximately 0.68 eV. researchgate.net

Overpotential Calculation: The theoretical overpotential, a measure of the catalyst's efficiency, can be calculated from the free energy diagram. Studies on 2D Fe-Pc monolayers have yielded a considerable limiting potential of 0.68 V. nih.gov

Beyond the ORR, computational models have been applied to other catalytic reactions. For example, DFT investigations into the reduction of nitric oxide (NO) on iron phthalocyanines have elucidated a two-step pathway. researchgate.net The modeling showed that NO is first reduced to nitrous oxide (N₂O) via either a Langmuir–Hinshelwood or an Eley–Rideal mechanism, followed by the reduction of N₂O to harmless nitrogen (N₂). researchgate.net The calculations provided specific energy barriers for each step, indicating that the reaction pathways are thermodynamically favorable. researchgate.net

Table 2: Calculated Free Energy Changes (ΔG) for ORR Steps on Iron Polyphthalocyanine (FePPc)

Reaction StepReactantsProductsΔG (eV)
R1' * + OH⁻OH + e⁻-0.082
R2' OH + OH⁻O + H₂O + e⁻-0.053
R3' O + OH⁻OOH + e⁻1.235
R4' OOH + OH⁻* + O₂ + H₂O + e⁻0.504

This table represents the steps of the Oxygen Evolution Reaction (OER), the reverse of ORR, in alkaline media. The step with the largest positive ΔG (R3') is the potential-determining step. mdpi.com

Simulation of Intermolecular Interactions and Supramolecular Architectures

The tendency of planar molecules like this compound to self-assemble into ordered structures is governed by intermolecular interactions. Computational simulations are vital for understanding and predicting the formation of these supramolecular architectures, which significantly influence the material's bulk properties.

Theoretical studies often employ calculations based on van der Waals forces to rationalize the stability of different stacking arrangements in thin films. rsc.org For phthalocyanine molecules, simulations can compare the stability of different polymorphs, such as the herringbone structure versus a planar, layered structure. rsc.org These calculations have shown that while a herringbone arrangement might be more stable in the bulk, strong intermolecular interactions with a substrate can favor a planar, layer-by-layer stacking. rsc.org The simulations can accurately predict structural parameters, such as the interplanar stacking distance, which are in good agreement with experimental values. rsc.org

The formation of supramolecular structures in solution and in Langmuir-Blodgett films is also modeled. These simulations help explain how external factors like pH and the choice of solvent can control the aggregation behavior (e.g., H-type or J-type aggregation) of sulfonated phthalocyanines. nih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of these interactions. By simulating the movement of molecules over time, MD can be used to study the binding of FeTSPc to other molecules or surfaces. The free energy of binding can be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), offering quantitative insight into the stability of the resulting complexes. mdpi.com These simulations are crucial for understanding how FeTSPc interacts with its environment, forming the basis for its application in sensors and other molecular devices. The principles of metal-ligand coordination and self-assembly, central to supramolecular chemistry, are extensively modeled to predict how individual molecules organize into larger, functional architectures. rsc.org

Environmental Remediation Applications

Catalytic Degradation of Organic Pollutants in Aqueous Systems

Iron tetrasulfophthalocyanine has demonstrated remarkable efficiency as a catalyst in the degradation of a variety of organic pollutants present in water. nih.gov Its catalytic activity is particularly notable in systems utilizing hydrogen peroxide (H₂O₂) as an oxidant, often enhanced by visible light irradiation. nih.govrsc.org FeTsPc can be utilized in both homogeneous and heterogeneous systems. When immobilized on a solid support, the catalyst can be easily recovered and reused, offering significant advantages for practical applications. nih.govrsc.org

One of the key areas of research has been the degradation of phenolic compounds. For instance, the oxidation of 2,4,6-trichlorophenol (B30397) (TCP) catalyzed by FeTsPc has been extensively studied. acs.orgrsc.org The efficiency of this process is highly dependent on reaction conditions such as pH, the concentration of hydrogen peroxide, and the solvent system. rsc.org Research has shown that monomeric forms of FeTsPc are the more catalytically active species, and the use of organic co-solvents can shift the dimer-monomer equilibrium towards the more active monomeric form. rsc.org Furthermore, a stepwise addition of hydrogen peroxide has been found to significantly improve the conversion of TCP while allowing for a lower catalyst loading. rsc.org

The catalytic system of iron(III) phthalocyanine (B1677752) supported on a spongin scaffold, in conjunction with H₂O₂ and UV irradiation, has proven highly effective in the complete removal of various halophenols and bisphenol A within one hour of treatment. nih.gov

Below is a data table summarizing the research findings on the catalytic degradation of various organic pollutants using this compound and similar iron phthalocyanine catalysts.

PollutantCatalystOxidantConditionsDegradation Efficiency (%)Reaction Time (min)Reference
2,4,6-Trichlorophenol (TCP)This compound (FePcS)H₂O₂pH dependent, with organic co-solventSignificantly improved with stepwise H₂O₂ additionNot specified rsc.org
PhenolIron(III) phthalocyanine/spongin (SFe)H₂O₂ + UVNot specifiedComplete Removal60 nih.gov
ChlorophenolIron(III) phthalocyanine/spongin (SFe)H₂O₂ + UVNot specifiedComplete Removal60 nih.gov
FluorophenolIron(III) phthalocyanine/spongin (SFe)H₂O₂ + UVNot specifiedComplete Removal60 nih.gov
Bisphenol A (BPA)Iron(III) phthalocyanine/spongin (SFe)H₂O₂ + UVNot specifiedComplete Removal60 nih.gov

Advanced Oxidation Processes (AOPs) Utilizing this compound

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.com Iron-based catalysts are widely used in Fenton-like AOPs due to their efficiency and environmental friendliness. researchgate.net this compound serves as a potent catalyst in such systems, facilitating the generation of these powerful oxidizing species. researchgate.net

The fundamental mechanism of FeTsPc-utilizing AOPs involves a Fenton-like reaction, where the iron center of the phthalocyanine complex plays a crucial role in the decomposition of hydrogen peroxide to form hydroxyl radicals. researchgate.net The catalytic cycle is believed to involve the interaction of the Fe(III) center of the FeTsPc with H₂O₂, leading to the formation of an intermediate complex. This complex then decomposes to generate hydroxyl radicals and an oxidized form of the catalyst. The catalyst is subsequently regenerated, allowing it to participate in further reaction cycles.

Initiation: Fe(III)TsPc + H₂O₂ → [Fe(III)TsPc-H₂O₂] (intermediate complex)

Radical Formation: [Fe(III)TsPc-H₂O₂] → Fe(IV)=O TsPc + •OH + H₂O

Pollutant Oxidation: •OH + Organic Pollutant → Degraded Products

Catalyst Regeneration: The Fe(IV) species is reduced back to Fe(III) through various pathways, potentially involving another molecule of H₂O₂ or intermediate organic radicals.

The efficiency of these AOPs can be significantly enhanced by the application of visible light. nih.govrsc.org The photo-excited FeTsPc molecule exhibits enhanced reactivity, leading to a more rapid generation of hydroxyl radicals and, consequently, faster degradation of organic pollutants. rsc.org The use of visible light is a particularly attractive feature for sustainable water treatment applications.

Research into the role of buffers has also revealed that certain components, such as phosphate (B84403), can play a crucial role in the catalytic cycle, potentially by forming a peroxyphosphate–FePcS complex that acts as a catalytic intermediate. researchgate.net

Below is a data table detailing research findings related to the efficiency of AOPs utilizing this compound for the degradation of organic pollutants.

PollutantAOP SystemKey FindingsReference
2,4,6-Trichlorophenol (TCP)FePcS / H₂O₂The catalytic oxidation is significantly influenced by the phosphate buffer, which may form a catalytically active peroxyphosphate–FePcS complex. researchgate.net
Various Organic PollutantsImmobilized FeTsPc / H₂O₂ / Visible LightThe catalyst can be easily recycled without apparent loss of activity, demonstrating its potential for practical applications. nih.gov
Rhodamine BIron(III) porphyrin functionalized MOF / H₂O₂ / Visible LightAchieved virtually 100% decomposition compared to 51% by photolysis alone within 60 minutes, with accelerated Fenton-like kinetics. rsc.org

Future Research Directions and Emerging Applications

Synergistic Effects in Multi-component Hybrid Catalysts

The catalytic performance of iron tetrasulfophthalocyanine can be significantly amplified by integrating it into multi-component hybrid systems. This approach leverages synergistic interactions between FeTsPc and other materials, leading to enhanced activity, stability, and selectivity that surpass the capabilities of the individual components. Future research is increasingly focused on exploring and optimizing these hybrid catalysts.

One promising avenue of investigation involves the immobilization of FeTsPc onto high-surface-area supports. For instance, creating hybrid materials by incorporating FeTsPc with carbon-based nanomaterials like graphene and carbon nanotubes (CNTs) has shown considerable promise. In a notable application, the noncovalent functionalization of graphene with FeTsPc has been demonstrated to create a highly efficient electrocatalyst for the oxygen reduction reaction (ORR) in microbial fuel cells. This hybrid material not only prevents the aggregation of graphene sheets but also enhances the catalytic activity of FeTsPc. The resulting composite exhibits performance comparable to that of more expensive platinum-based catalysts.

Another critical area of exploration is the encapsulation of FeTsPc within the porous structures of metal-organic frameworks (MOFs). The hybrid material formed by irreversibly inserting FeTsPc into the nanocages of MIL-101, a chromium-based MOF, has demonstrated superior catalytic performance in the selective oxidation of aromatic substrates compared to homogeneous FeTsPc. nih.govrsc.orgresearchgate.net The confinement of the FeTsPc molecules within the MOF cavities is believed to prevent catalyst deactivation and facilitate reactant access to the active sites. Research is also extending to hybrid systems with semiconductor materials. For example, FeTsPc-TiO2 composites are being investigated for their photocatalytic capabilities. The synergy between the light-absorbing properties of FeTsPc and the semiconductor properties of TiO2 can lead to more efficient generation of reactive oxygen species for the degradation of pollutants.

The following table summarizes the enhanced performance of FeTsPc in various hybrid catalyst systems, demonstrating the synergistic effects.

Table 1: Performance Enhancement in FeTsPc-Based Hybrid Catalysts
Hybrid Catalyst SystemApplicationKey Performance MetricObserved Synergistic Effect
FeTsPc-GrapheneOxygen Reduction Reaction (in Microbial Fuel Cells)Maximum Power DensityIncreased power density compared to FeTsPc alone and comparable to Pt/C catalysts.
FePc-CNTOrganic Pollutant RemovalRemoval Efficiency of Reactive Yellow 84Over 94% dye removal in 15 minutes under UVA light. nih.gov
FePcS/MIL-101Selective Oxidation of Aromatic SubstratesCatalytic PerformanceSuperior performance compared to homogeneous FePcS. nih.govrsc.orgresearchgate.net

Rational Design of Next-Generation this compound Materials

The "one-size-fits-all" approach is often suboptimal in catalysis. Consequently, the rational design of next-generation this compound materials with tailored properties for specific applications is a burgeoning field of research. This involves a synergistic combination of computational modeling and experimental synthesis to fine-tune the electronic and structural characteristics of the FeTsPc molecule.

A key strategy in the rational design of FeTsPc-based catalysts is the modification of the peripheral substituents on the phthalocyanine (B1677752) ring. The introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the central iron atom, thereby influencing its catalytic activity. researchgate.net For instance, studies on related iron phthalocyanines have shown that the introduction of electron-withdrawing groups can enhance the catalytic activity for certain oxidation reactions. researchgate.net Future research will likely focus on systematically studying the effects of a wider range of functional groups on the performance of FeTsPc in various catalytic processes.

Computational studies, particularly density functional theory (DFT) calculations, are playing an increasingly vital role in the rational design process. These theoretical models can predict how modifications to the FeTsPc structure, such as the addition of axial ligands or changes in the peripheral substituents, will affect its electronic structure and, consequently, its catalytic behavior. jlu.edu.cnresearchgate.netresearchgate.net This computational screening allows researchers to identify promising candidate molecules for synthesis, thereby accelerating the discovery of highly active and selective catalysts. For example, theoretical investigations can elucidate the reaction mechanisms at the molecular level, providing insights into the rate-determining steps and guiding the design of catalysts that can overcome these kinetic barriers.

The following table outlines some rational design strategies and their expected impact on the properties of this compound.

Table 2: Rational Design Strategies for Next-Generation FeTsPc Materials
Design StrategyApproachPredicted Impact on FeTsPc PropertiesPotential Application Benefit
Peripheral Substituent ModificationIntroduction of electron-withdrawing or electron-donating groups.Alters the electron density on the iron center, modifying its redox potential and catalytic activity. researchgate.netEnhanced catalytic efficiency and selectivity in oxidation and reduction reactions.
Axial Ligand CoordinationCoordination of ligands to the axial positions of the central iron atom.Influences the spin state and electronic structure of the iron center, affecting reactant binding and activation. researchgate.netImproved performance in electrocatalysis, such as the oxygen reduction reaction.
PolymerizationFormation of polymeric FeTsPc structures.Enhances stability and facilitates catalyst recovery and reuse.Development of robust and recyclable heterogeneous catalysts.

Integration into Sustainable Technologies (e.g., Green Chemistry, Circular Economy)

The unique catalytic properties of this compound make it a compelling candidate for integration into sustainable technologies that align with the principles of green chemistry and the circular economy. Future research in this area will focus on harnessing FeTsPc to develop environmentally benign processes and contribute to a more sustainable industrial landscape.

In the context of a circular economy, which emphasizes the reuse and valorization of resources, FeTsPc has the potential to play a crucial role. One emerging area of interest is its application in biomass valorization. Biomass, a renewable resource, can be converted into valuable chemicals and fuels. Heterogeneous catalysts are essential for these transformations, and the robustness and activity of FeTsPc-based catalysts could be harnessed for processes such as the selective oxidation of biomass-derived platform molecules. While direct research in this specific application of FeTsPc is still nascent, the principles of catalyst design for biomass valorization are well-established and could be extended to FeTsPc. rsc.orgnih.gov

The following table highlights the potential contributions of this compound to sustainable technologies.

Table 3: Integration of this compound into Sustainable Technologies
Sustainable Technology FrameworkApplication of this compoundContribution to Sustainability
Green ChemistryCatalyst for the degradation of organic pollutants using visible light and benign oxidants. nih.govnih.govReduces reliance on hazardous chemicals and promotes environmentally friendly water treatment.
Circular EconomyDevelopment of recyclable catalysts for waste valorization and resource recovery. rsc.orgMinimizes waste generation and promotes the reuse of valuable materials.
Renewable EnergyElectrocatalyst for oxygen reduction in fuel cells.Contributes to the development of cleaner energy conversion technologies.

Q & A

Basic Research Questions

Q. How is iron tetrasulfophthalocyanine synthesized and characterized for catalytic applications?

  • Methodology : FePcS is typically synthesized via sulfonation of iron phthalocyanine using concentrated sulfuric acid, followed by purification via dialysis or precipitation. Characterization involves UV-Vis spectroscopy (to confirm Q-band absorption at ~670 nm) and FTIR (to identify sulfonic acid groups at ~1030–1180 cm⁻¹). Electrochemical methods, such as cyclic voltammetry, are used to assess redox behavior .
  • Experimental Design : Ensure stoichiometric control of sulfonation to avoid over-sulfonation, which reduces catalytic activity. Use inert atmospheres during synthesis to prevent oxidation of the phthalocyanine core .

Q. What is the role of FePcS in the catalytic oxidation of starch using hydrogen peroxide?

  • Methodology : FePcS acts as a biomimetic catalyst, mimicking peroxidase enzymes. In batch reactors, H₂O₂ is added incrementally to control exothermic reactions. Key parameters include pH (optimized at 9–10 for starch oxidation) and catalyst concentration (0.05–0.1 wt% relative to starch). Degree of oxidation is quantified via carboxyl and carbonyl group analysis using titration or FTIR .
  • Data Interpretation : Monitor H₂O₂ decomposition kinetics to distinguish between catalytic activity and non-catalytic degradation. Use mass balance models to correlate oxidation efficiency with reaction time and temperature .

Advanced Research Questions

Q. How do buffer components (e.g., phosphate, carbonate) influence the mechanistic pathways of FePcS-catalyzed reactions?

  • Methodology : Kinetic studies reveal that phosphate buffers stabilize high-valent oxoiron intermediates (e.g., Feᴵⱽ=O), critical for substrate oxidation. Use stopped-flow spectroscopy to capture transient intermediates and isotopic labeling (H₂¹⁸O) to track oxygen transfer pathways .
  • Contradiction Analysis : Some studies report negligible oxidation in carbonate buffers due to competitive coordination with FePcS, while others observe enhanced activity at high pH. Resolve discrepancies by isolating buffer-specific effects using controlled experiments with varying ionic strengths .

Q. What strategies optimize FePcS activity in heterogeneous systems (e.g., immobilized catalysts)?

  • Methodology : Immobilize FePcS on graphene oxide or mesoporous silica via covalent bonding (e.g., sulfonic acid-amine coupling). Assess stability via leaching tests (ICP-MS for iron detection) and recyclability over multiple cycles. Compare turnover frequencies (TOF) between homogeneous and heterogeneous systems to evaluate mass transfer limitations .
  • Experimental Design : Use SEM/EDS to confirm uniform catalyst distribution on supports. Operando Raman spectroscopy can monitor structural changes during catalysis .

Q. How do conflicting reports on FePcS deactivation in semibatch vs. batch reactors inform kinetic modeling?

  • Methodology : In semibatch reactors, H₂O₂ is fed continuously, leading to localized oxidative degradation of FePcS. Use in-situ UV-Vis to track catalyst decomposition. Compare with batch systems, where lower H₂O₂ concentrations reduce deactivation. Develop kinetic models incorporating terms for catalyst decay (e.g., first-order deactivation constants) .
  • Data Interpretation : Apply multivariate regression to decouple intrinsic reaction kinetics from deactivation effects. Validate models using time-resolved product yield and H₂O₂ consumption data .

Q. What explains contradictory findings on FePcS-mediated pollutant degradation efficiency across studies?

  • Methodology : Differences often arise from substrate-specific interactions (e.g., chlorophenols vs. dyes) or buffer composition. Perform competitive inhibition experiments with radical scavengers (e.g., tert-butanol for •OH) to identify dominant oxidative species. Use LC-MS to detect intermediate products and propose degradation pathways .
  • Contradiction Analysis : Studies neglecting buffer effects may underestimate FePcS activity. Replicate experiments under standardized conditions (pH 7–9, phosphate buffer) to isolate variables .

Q. How does FePcS compare to other metallophthalocyanines (e.g., Co, Cu) in catalytic performance for oxygen reduction reactions (ORR)?

  • Methodology : Use rotating disk electrode (RDE) voltammetry to measure ORR onset potentials and electron transfer numbers (n). FePcS typically exhibits n ≈ 3.8–4.0, indicating near-ideal 4e⁻ reduction. Compare with CoPcS (n ≈ 3.2) to highlight iron’s superior selectivity for H₂O over H₂O₂ .
  • Experimental Design : Accelerated durability tests (ADT) in acidic/alkaline media quantify catalyst stability. XPS post-ADT identifies surface oxidation or demetallation as failure mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.